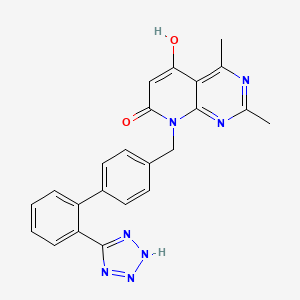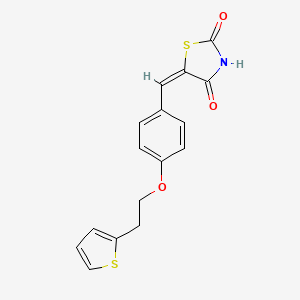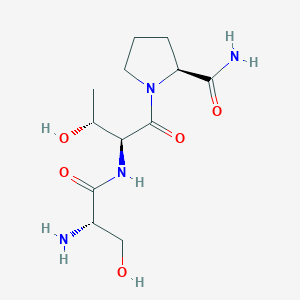![molecular formula C28H33F3N4O3 B12386827 [5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JTT-654 is a potent and selective orally active inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, which are essential for regulating glucocorticoid action in target tissues. JTT-654 has shown promise in improving insulin resistance and non-obese type 2 diabetes by targeting 11-beta-hydroxysteroid dehydrogenase type 1 in adipose tissue and the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JTT-654 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and selectivity as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 .
Industrial Production Methods
Industrial production of JTT-654 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain the consistency and efficacy of the compound. Specific details about the industrial production methods are not publicly available .
Analyse Chemischer Reaktionen
Types of Reactions
JTT-654 primarily undergoes inhibition reactions with 11-beta-hydroxysteroid dehydrogenase type 1. It exhibits competitive inhibition against the human recombinant enzyme, with IC50 values of 4.65, 0.97, and 0.74 nanomolar for human, rat, and mouse recombinant enzymes, respectively .
Common Reagents and Conditions
The inhibition reactions of JTT-654 are typically studied in vitro using recombinant enzymes and in vivo in animal models. Common reagents used in these studies include cortisol-treated 3T3-L1 adipocytes and cortisone-treated rats. The conditions involve varying concentrations of JTT-654 to assess its inhibitory activity .
Major Products Formed
The primary product formed from the inhibition reaction of JTT-654 is the inactive form of 11-beta-hydroxysteroid dehydrogenase type 1. This inhibition leads to reduced conversion of inactive glucocorticoids to their active forms, thereby improving insulin resistance and reducing hyperglycemia .
Wissenschaftliche Forschungsanwendungen
JTT-654 has been extensively studied for its potential applications in treating metabolic disorders, particularly non-obese type 2 diabetes. It has shown efficacy in improving insulin resistance, reducing fasting plasma glucose and insulin levels, and enhancing glucose oxidation in adipose tissue. Additionally, JTT-654 has been investigated for its potential to ameliorate diabetic kidney injury by suppressing angiotensinogen production .
Wirkmechanismus
JTT-654 exerts its effects by selectively inhibiting 11-beta-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for converting inactive glucocorticoids to their active forms. By inhibiting this enzyme, JTT-654 reduces the levels of active glucocorticoids, thereby improving insulin sensitivity and reducing hyperglycemia. The molecular targets and pathways involved include the inhibition of glucocorticoid action in adipose tissue and the liver, leading to improved glucose metabolism and reduced gluconeogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PF-915275: Another selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1, showing similar efficacy in improving insulin resistance.
BI-135585: A potent inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1, with comparable effects on glucose metabolism.
Uniqueness of JTT-654
JTT-654 stands out due to its high selectivity and potency as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1. Its efficacy in improving insulin resistance and reducing hyperglycemia in non-obese type 2 diabetic models makes it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H33F3N4O3 |
|---|---|
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
[5-cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropanecarbonyl]piperidin-4-yl]pyrazol-4-yl]-[(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C28H33F3N4O3/c29-28(30,31)23-4-2-1-3-21(23)19-7-12-34(16-19)25(37)22-15-32-35(24(22)18-5-6-18)20-8-13-33(14-9-20)26(38)27(17-36)10-11-27/h1-4,15,18-20,36H,5-14,16-17H2/t19-/m1/s1 |
InChI-Schlüssel |
MOKCRXJQTZJQLM-LJQANCHMSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1C2=CC=CC=C2C(F)(F)F)C(=O)C3=C(N(N=C3)C4CCN(CC4)C(=O)C5(CC5)CO)C6CC6 |
Kanonische SMILES |
C1CC1C2=C(C=NN2C3CCN(CC3)C(=O)C4(CC4)CO)C(=O)N5CCC(C5)C6=CC=CC=C6C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)

![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)



![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
